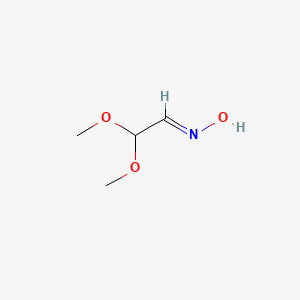

N-(2,2-dimethoxyethylidene)hydroxylamine

Description

N-(2,2-Dimethoxyethylidene)hydroxylamine is a hydroxylamine derivative featuring a dimethoxyethylidene substituent. This compound is characterized by its electron-rich methoxy groups, which confer distinct electronic and steric properties compared to simpler hydroxylamine analogs.

Properties

Molecular Formula |

C4H9NO3 |

|---|---|

Molecular Weight |

119.12 g/mol |

IUPAC Name |

(NE)-N-(2,2-dimethoxyethylidene)hydroxylamine |

InChI |

InChI=1S/C4H9NO3/c1-7-4(8-2)3-5-6/h3-4,6H,1-2H3/b5-3+ |

InChI Key |

LTIICONIFHUKCR-HWKANZROSA-N |

Isomeric SMILES |

COC(/C=N/O)OC |

Canonical SMILES |

COC(C=NO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2,2-Dimethoxyethylidene)hydroxylamine can be synthesized through the oxidation of secondary amines using choline peroxydisulfate, which offers high selectivity and green reaction conditions . Another method involves the reaction of magnesium dialkylamides with alcohol-derived 2-methyl-2-tetrahydropyranyl alkyl peroxides in tetrahydrofuran at 0°C, yielding N,N,O-trisubstituted hydroxylamines .

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Dimethoxyethylidene)hydroxylamine undergoes various chemical reactions, including nucleophilic addition and substitution reactions. It reacts with electrophiles, such as alkylating agents, which can attach to either the oxygen or nitrogen atoms .

Common Reagents and Conditions: Common reagents used in reactions with N-(2,2-dimethoxyethylidene)hydroxylamine include alkylating agents and oxidizing agents. The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products: The major products formed from these reactions include oximes and other nitrogen-containing compounds. For example, the reaction with aldehydes or ketones produces oximes .

Scientific Research Applications

N-(2,2-Dimethoxyethylidene)hydroxylamine finds applications in various fields of scientific research. In chemistry, it is used for the selective synthesis of diazene derivatives. In biology and medicine, it is utilized in pharmaceutical testing and as a reference standard for accurate results . The compound’s unique reactivity also makes it valuable in industrial applications, such as the synthesis of pharmaceutical intermediates .

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethylidene)hydroxylamine involves nucleophilic addition and substitution reactions. The compound reacts with electrophiles, leading to the formation of oximes and other nitrogen-containing compounds . The molecular targets and pathways involved in these reactions include the carbonyl groups of aldehydes and ketones, which are converted into oximes through nucleophilic addition .

Comparison with Similar Compounds

Structural and Electronic Properties

The dimethoxyethylidene group distinguishes this compound from other hydroxylamine derivatives. Key comparisons include:

N-(2-Methoxyphenyl)hydroxylamine

- Structure : Aromatic 2-methoxyphenyl substituent.

- Reactivity: Undergoes CYP450-mediated oxidation to o-aminophenol and reductive metabolites like o-anisidine .

- Applications: Studied as a metabolite of carcinogens (e.g., o-anisidine) in toxicology research.

N,N-Dimethylhydroxylamine

- Structure : Two methyl groups on the hydroxylamine nitrogen.

- Reactivity : Less steric hindrance and higher basicity due to simpler alkyl substituents.

- Applications : Used as a reducing agent or nucleophile in organic synthesis .

N-(2,2-Dimethylpropylidene)hydroxylamine

- Structure : Branched dimethylpropylidene substituent.

- Reactivity : Likely less polar and more lipophilic than the dimethoxy analog.

- Applications : Industrial applications (e.g., corrosion inhibitors) .

- Key Difference : The methoxy groups in the target compound may improve solubility in aqueous or mixed solvents, broadening its utility in synthetic protocols.

Metabolic and Toxicological Profiles

- N-(2-Methoxyphenyl)hydroxylamine: Metabolized by CYP1A and CYP2E1 enzymes to o-aminophenol (oxidative) and o-anisidine (reductive) . Classified as a carcinogen metabolite with hematological and nephrotoxic effects .

- N-(2,2-Dimethoxyethylidene)hydroxylamine: Limited metabolic data, but the absence of an aromatic ring may reduce carcinogenic risk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.